Lipophilicity (LogP) Differentiation: 2-Fluorophenyl vs. 4-Fluorophenyl Positional Isomer
The predicted octanol-water partition coefficient (LogP) of 864425-86-5 is 3.37, compared to 3.18 for the otherwise identical 4-fluorophenyl positional isomer (CAS 355382-64-8) [1]. The ortho-fluorine substitution increases LogP by +0.19 units, which corresponds to an approximate 1.55-fold increase in lipophilicity. This compound also exhibits a LogD (pH 7.4) of 1.78, indicating moderate lipophilicity under physiological conditions [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.37; LogD (pH 7.4) = 1.78 [1] |
| Comparator Or Baseline | N-(2,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (CAS 355382-64-8); LogP = 3.18 |
| Quantified Difference | ΔLogP = +0.19 (target vs. 4-fluoro isomer); approximate 1.55-fold higher lipophilicity |
| Conditions | Computed LogP and LogD values; predicted using JChem software (ChemBase) [1] and vendor-reported computational chemistry data (ChemScene) . |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and nonspecific protein binding; a 0.19 LogP difference may translate into measurably altered cellular uptake kinetics, making the 2-fluoro isomer a distinct chemical tool for permeability profiling.
- [1] ChemBase. Predicted physicochemical properties for CAS 864425-86-5: LogP 3.3720884, LogD (pH 7.4) 1.7767091. Chembase ID: 310916. Available at: http://www.chembase.cn/molecule-310916.html View Source
